P-Glycoprotein Efflux Inhibition in Resistant Breast Cancer Cells
In a direct head-to-head comparison within the same study, toralactone and rubrofusarin were assessed for P-glycoprotein (P-gp) efflux inhibition in doxorubicin-resistant MCF-7adr breast cancer cells. Toralactone produced a numerically greater intracellular accumulation of the fluorescent P-gp substrate rhodamine 123, with a median fluorescence count of 2113±10.5 cellular events versus 2003.3±12.5 for rubrofusarin, compared to a baseline of 1794.7±21.5 in untreated resistant cells [1]. Both compounds exhibited similar cytotoxic potency against MCF-7adr cells (toralactone IC50 7.3±0.7 µM; rubrofusarin IC50 7.8±0.6 µM), yet toralactone was significantly less cytotoxic against drug-sensitive MCF-7 cells (IC50 32.4±4.2 µM) compared to rubrofusarin (IC50 13.9±6.1 µM), indicating a wider selectivity window for resistant versus sensitive cells [1]. When combined with paclitaxel, toralactone reduced the IC50 of paclitaxel in MCF-7adr cells from 4.9±0.9 µM (paclitaxel alone) to 3.4±0.2 nM, effectively abolishing resistance, whereas the rubrofusarin-paclitaxel combination achieved an IC50 of 4.9±0.5 nM [1].
| Evidence Dimension | Intracellular P-gp substrate (rhodamine 123) accumulation as median fluorescence count; cytotoxicity (IC50) against MCF-7 and MCF-7adr cells; paclitaxel chemosensitization IC50 in MCF-7adr cells. |
|---|---|
| Target Compound Data | Rhodamine accumulation: 2113±10.5 events; MCF-7 IC50: 32.4±4.2 µM; MCF-7adr IC50: 7.3±0.7 µM; PTX combination IC50: 3.4±0.2 nM. |
| Comparator Or Baseline | Rubrofusarin: rhodamine accumulation 2003.3±12.5 events; MCF-7 IC50 13.9±6.1 µM; MCF-7adr IC50 7.8±0.6 µM; PTX combination IC50 4.9±0.5 nM. Untreated MCF-7adr baseline rhodamine: 1794.7±21.5 events. Paclitaxel alone in MCF-7adr: IC50 4.9±0.9 µM. |
| Quantified Difference | Toralactone produced 5.5% greater intracellular rhodamine accumulation than rubrofusarin (2113 vs. 2003 events; 17.7% vs. 11.6% increase over baseline). Toralactone was 2.3-fold less potent than rubrofusarin against MCF-7 cells (p<0.05), yet equipotent against MCF-7adr cells. Toralactone-paclitaxel combination was 1.44-fold more potent than rubrofusarin-paclitaxel combination in MCF-7adr cells (3.4 vs. 4.9 nM). |
| Conditions | MCF-7 (drug-sensitive) and MCF-7adr (doxorubicin-induced resistant) human breast adenocarcinoma cell lines; flow cytometric analysis of rhodamine 123 efflux; sulforhodamine B cytotoxicity assay; purified membrane-bound recombinant human P-gp ATPase assay. |
Why This Matters
Researchers selecting a naphthopyrone for P-gp inhibition studies should consider toralactone's favorable combination of lower basal cytotoxicity against drug-sensitive cells and effective chemosensitization at sub-nanomolar paclitaxel concentrations, which may reduce off-target toxicity in co-treatment experimental designs.
- [1] Alqahtani SD, Assiri HA, Al-Abbasi FA, El-Halawany AM, Al-Abd AM. Abstract 1205: Rubrofusarin and toralactone sensitize resistant MCF-7adr cell line to paclitaxel via inhibiting P-glycoprotein efflux activity. Cancer Res. 2017;77(13 Suppl):1205. View Source
